(2S)-2-aminohept-6-yn-1-ol;hydrochloride
Description
(2S)-2-Aminohept-6-yn-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a seven-carbon chain (heptyl backbone) with a terminal alkyne group (C≡C) at the sixth position, an amino group (-NH₂) at the second carbon (S-configuration), and a hydroxyl group (-OH) at the first carbon. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(2S)-2-aminohept-6-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-4-5-7(8)6-9;/h1,7,9H,3-6,8H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZZGCCQPGEMQ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Chirality
Target Compound :
- Backbone : Linear heptyl chain with a terminal alkyne (C≡C).
- Functional Groups : -NH₂ (C2, S-configuration), -OH (C1).
- Salt Form : Hydrochloride.
Comparators :
(1R,2S)-Ephedrine Hydrochloride (MPPH): Backbone: Phenylpropanolamine (three-carbon chain with a phenyl group at C1). Functional Groups: -CH₃NH₂ (C2, R,S-configuration), -OH (C1), aromatic ring. Key Differences: Shorter chain, aromaticity, and absence of alkyne. MPPH exhibits stereochemical complexity (two chiral centers) and optical activity .
(1S,2S)-2-Aminocyclohexanol Hydrochloride: Backbone: Cyclohexanol ring. Functional Groups: -NH₂ (C2, S-configuration), -OH (C1). Key Differences: Cyclic structure vs. The cyclohexanol ring influences solubility and steric interactions .
4-Methylglutamic Acid Hydrochloride: Backbone: Glutamic acid derivative with a methyl group. Functional Groups: -NH₂, -COOH, -CH₃. Key Differences: Carboxylic acid group and branched chain; pharmacological role differs from amino alcohols .
Stability and Degradation
- MPPH Stability Insights : Degrades significantly in urine (70% reduction at -20°C over 6 months) due to E. coli enzymatic activity (e.g., decarboxylases, arylamidases) .
- Target Compound : The terminal alkyne may increase susceptibility to oxidative degradation compared to saturated or aromatic analogs.
Physicochemical Properties
- Key Insight: The alkyne in the target compound may reduce aqueous solubility compared to MPPH or cyclohexanol derivatives.
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